5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole
Description
5-(4-Bromophenoxy)-1-methyl-4-nitro-1H-imidazole (CAS: 1061999-85-6) is a nitroimidazole derivative characterized by a bromophenoxy substituent at position 5, a methyl group at position 1, and a nitro group at position 4 of the imidazole ring. Its molecular formula is C₁₀H₈BrN₃O₃, with a molecular weight of 298.09 g/mol .
Properties
IUPAC Name |
5-(4-bromophenoxy)-1-methyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXPAPTIKHSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1OC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole typically involves multiple steps. One common method starts with the bromination of phenol to produce 4-bromophenol . This intermediate is then reacted with 1-methyl-4-nitroimidazole under suitable conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The imidazole ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted imidazole derivatives.
Reduction: Formation of 5-(4-bromophenoxy)-1-methyl-4-amino-1H-imidazole.
Oxidation: Formation of oxidized imidazole derivatives.
Scientific Research Applications
5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the effects of bromophenoxy and nitro groups on biological systems.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 5-(4-bromophenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the nitro group can participate in redox reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s bromophenoxy group is distinct from chloromethylphenyl () or quinoline moieties (). These substituents influence solubility and interaction with biological targets.
- Nitro Group Prevalence : Nitro groups at position 4 or 5 are common in antimicrobial agents (e.g., metronidazole analogs) .
Physicochemical Properties
Insights :
- Nitro Groups : The nitro group in the target compound increases polarity but may reduce metabolic stability.
- Bromophenoxy vs.
Biological Activity
5-(4-Bromophenoxy)-1-methyl-4-nitro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound belongs to the imidazole family, which is known for a variety of biological activities. The structure of this compound includes a bromophenoxy group and a nitro substituent, which are critical for its biological activity. The synthesis typically involves the reaction of 4-bromophenol with 1-methyl-4-nitroimidazole under specific conditions to yield the desired product.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of imidazole derivatives. For instance, compounds structurally similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- In vitro studies : The compound has exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics such as norfloxacin .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 8 |
| E. coli | 10 | |
| Norfloxacin | S. aureus | 2 |
| E. coli | 3 |
Antifungal Activity
The compound also shows antifungal properties, particularly against strains such as Candida albicans. The presence of the nitro group is believed to enhance its efficacy by interfering with fungal cell wall synthesis .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar imidazole compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Cell Membrane Disruption : The lipophilic nature of the bromophenoxy group may facilitate membrane penetration, leading to cell lysis in susceptible microorganisms.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing overall efficacy .
In Vivo Studies
In vivo studies have suggested potential anti-inflammatory properties linked to the compound's mechanism of action. For example, a derivative demonstrated significant reduction in inflammation markers in animal models, indicating a possible therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
